molecular formula C9H9IO2 B139552 Ethyl 3-iodobenzoate CAS No. 58313-23-8

Ethyl 3-iodobenzoate

Cat. No. B139552
CAS RN: 58313-23-8
M. Wt: 276.07 g/mol
InChI Key: POGCXCWRMMXDAQ-UHFFFAOYSA-N
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Description

Ethyl 3-iodobenzoate is a halogenated aromatic ester . It is used in various chemical reactions .


Synthesis Analysis

Ethyl 3-iodobenzoate affords arylzinc bromide via reaction with i-PrMgBr in THF, followed by reaction with ZnBr2 .


Molecular Structure Analysis

The molecular formula of Ethyl 3-iodobenzoate is C9H9IO2 . The average mass is 276.071 Da and the monoisotopic mass is 275.964722 Da .


Chemical Reactions Analysis

Ethyl 3-iodobenzoate is involved in the formation of arylzinc bromide via reaction with i-PrMgBr in THF, followed by reaction with ZnBr2 .


Physical And Chemical Properties Analysis

Ethyl 3-iodobenzoate has a density of 1.7±0.1 g/cm3, a boiling point of 299.3±23.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 53.9±3.0 kJ/mol, and the flash point is 134.8±22.6 °C . The index of refraction is 1.585, and the molar refractivity is 55.6±0.3 cm3 . It has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 3 freely rotating bonds .

Scientific Research Applications

Synthesis and Characterization

Ethyl 3-iodobenzoate is a versatile compound in chemical synthesis. It is used in the synthesis of various complex organic molecules. For example, it has been utilized in the preparation of 3-iodobenzoylhydrazine and further in the creation of hydrazones and 1,3,4-oxadiazolines, confirmed by IR spectroscopy (H. Jun, 2011) . Additionally, it plays a crucial role in the synthesis of isocoumarins, a class of organic compounds, through Pd/C-mediated reactions with terminal alkynes, showing good yields and regioselectivity (V. Subramanian et al., 2005) .

Application in Organic Reactions

The compound is also instrumental in magnesiation reactions, where it undergoes a reaction with active magnesium. This reaction demonstrates its stability and potential to form adducts with carbonyl compounds (O. Sugimoto et al., 2004) . Ethyl 3-iodobenzoate is used in iodocyclization processes to synthesize a variety of 3-iodobenzo[b]furans, showcasing its versatility in organic chemistry (Takashi Okitsu et al., 2008) .

Catalytic Reactions and Synthesis

It has a role in catalyst-free P-C coupling reactions, showcasing its ability to react with diarylphosphine oxides in water under microwave irradiation (E. Jablonkai et al., 2015) . Moreover, it contributes to the formation of mixed-ligand binuclear Zn(II) 2-iodobenzoate complexes, indicative of its potential in creating complex metal-organic structures (M. A. Bondarenko et al., 2021) .

Pharmaceutical Applications

In pharmaceutical research, ethyl 3-iodobenzoate derivatives have been explored for their anticancer activity. Novel hydrazide-hydrazones derived from ethyl paraben, a related compound, have shown promising results against liver cancer cell lines, highlighting the potential of ethyl 3-iodobenzoate derivatives in cancer treatment (M. Han et al., 2020) .

Environmental and Analytical Chemistry

Ethyl 3-iodobenzoate is also significant in environmental and analytical chemistry. For instance, studies on the environmental behavior of UV filters have involved ethyl 4-aminobenzoate, a similar compound, to understand its transformation products and fate in the environment (A. J. Li et al., 2017) .

Safety And Hazards

Ethyl 3-iodobenzoate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

ethyl 3-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO2/c1-2-12-9(11)7-4-3-5-8(10)6-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POGCXCWRMMXDAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70207044
Record name Ethyl 3-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70207044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-iodobenzoate

CAS RN

58313-23-8
Record name Ethyl 3-iodobenzoate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 3-iodobenzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-iodobenzoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
136
Citations
X Zhu, SW Ng - Acta Crystallographica Section E: Structure Reports …, 2011 - scripts.iucr.org
The triphenylmethyl group in the title compound, C28H23IO2S, has the methine carbon slightly flattened out [ΣCphenyl—C—Cphenyl = 332.8 (6) ]. The –C–O–C–C–S– chain …
Number of citations: 15 scripts.iucr.org
E Laxminarayana, B Srinivasa Reddy… - Vietnam Journal of …, 2020 - Wiley Online Library
… The target compounds (6a-j) were synthesized using ethyl 3-iodobenzoate and benzimidazole as starting materials under microwave conditions. The synthesized compounds were …
Number of citations: 2 onlinelibrary.wiley.com
C Meyers, BUW Maes, KTJ Loones, G Bal… - The Journal of …, 2004 - ACS Publications
… To investigate the effect of grinding we performed only one test experiment and compared the yield of the amination of ethyl 3-iodobenzoate with N-methylaniline using 2 equiv of …
Number of citations: 139 pubs.acs.org
H Kim, PH Lee - Advanced Synthesis & Catalysis, 2009 - Wiley Online Library
… However, the reaction of ethyl 3-iodobenzoate (1l) with 4-methoxyphenylpropiolic acid (2d) afforded the acetylene 3r in 64% yield (entry 18). Finally, 2-octynoic acid (2e) was applied to …
Number of citations: 131 onlinelibrary.wiley.com
D Teze, DC Sergentu, V Kalichuk, J Barbet… - Scientific Reports, 2017 - nature.com
… By contrast, no discernible deiodination is observed after 12 h incubation of ethyl 3-iodobenzoate (1b) in the presence of 2 mM NaMnO 4 (not shown). Figure 1b also shows that some …
Number of citations: 48 www.nature.com
P Gandeepan, K Parthasarathy… - Journal of the American …, 2010 - ACS Publications
… Surprisingly, the reaction of isopropyl phenyl ketone (1h) with ethyl 3-iodobenzoate (2d) under the same conditions as for the Pd(OAc) 2 -catalyzed arylation of aryl ketones gave …
Number of citations: 225 pubs.acs.org
O Sugimoto, K Aoki, K Tanji - Tetrahedron letters, 2004 - Elsevier
… So we performed the magnesiation of ethyl 4-iodobenzoate (1), ethyl 3-iodobenzoate (2), and ethyl 2-iodobenzoate (3), which are more reactive than the bromo compounds toward …
Number of citations: 7 www.sciencedirect.com
K Ugajin, E Takahashi, R Yamasaki, Y Mutoh… - Organic …, 2013 - ACS Publications
… When ethyl 3-iodobenzoate 3b was used, the yield of the product decreased (entry 2). Though the reaction of 2 with the para-isomer 3c proceeded, the yield of the product was …
Number of citations: 38 pubs.acs.org
S Sabelle, PY Renard, K Pecorella… - Journal of the …, 2002 - ACS Publications
… In a glovebox, purged under N 2 , 83.7 mg (0.072 mmol) of Pd(PPh 3 ) 4 was added to a solution of ethyl 3-iodobenzoate 7 (200 mg, 0.72 mmol) in 20 mL of dry toluene. To this bright …
Number of citations: 156 pubs.acs.org
R Kani, T Inuzuka, Y Kubota… - European Journal of …, 2020 - Wiley Online Library
A novel straightforward one‐pot methodology for two successive turbo Grignard reagent (iPrMgCl·LiCl) reactions, was developed for a facile synthesis of α‐aryl‐α‐trifluoromethyl …

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